molecular formula C18H22FN3O B7630653 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea

1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea

Cat. No. B7630653
M. Wt: 315.4 g/mol
InChI Key: LWHDTMQCMVJNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea, also known as ML327, is a small molecule inhibitor that has shown potential in the field of scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been extensively studied for its potential in the field of scientific research, particularly in the area of neuroscience. This compound has been shown to inhibit the activity of a protein called RSK2, which is involved in the regulation of neuronal signaling pathways. 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been used to study the role of RSK2 in synaptic plasticity, learning, and memory.

Mechanism of Action

1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea inhibits the activity of RSK2 by binding to a specific site on the protein. RSK2 is involved in the regulation of several signaling pathways, including the MAPK/ERK pathway, which is important for cell growth and differentiation. Inhibition of RSK2 activity by 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been shown to affect the phosphorylation of several downstream targets, including CREB, a transcription factor that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been shown to have several biochemical and physiological effects. Inhibition of RSK2 activity by 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been shown to affect synaptic plasticity, learning, and memory. 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea is its specificity for RSK2, which allows for the selective inhibition of this protein without affecting other signaling pathways. This specificity makes 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea a valuable tool for studying the role of RSK2 in various physiological processes. However, one limitation of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea. One area of research is the role of RSK2 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has shown potential in the treatment of these diseases by inhibiting the activity of RSK2 and reducing the production of pro-inflammatory cytokines. Another area of research is the development of more potent and selective inhibitors of RSK2, which could lead to the development of new therapies for a variety of diseases. Additionally, the use of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea in combination with other drugs could lead to the development of more effective treatments for a variety of conditions.

Synthesis Methods

The synthesis of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea involves the reaction of 4-methylpyridin-3-amine with 2-(4-methylphenyl)-1-ethanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 3-fluoropropylisocyanate to obtain 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea.

properties

IUPAC Name

1-(3-fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-14-5-7-15(8-6-14)12-17(16-4-2-10-20-13-16)22-18(23)21-11-3-9-19/h2,4-8,10,13,17H,3,9,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDTMQCMVJNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CN=CC=C2)NC(=O)NCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.